1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a pyrazole ring, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorophenylhydrazine and ethyl acetoacetate as the primary starting materials.
Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions.
Purification: The crude product is purified through recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods:
Large-Scale Synthesis: On an industrial scale, the synthesis is carried out in large reactors with continuous monitoring of temperature and pressure to ensure consistent product quality.
Catalysts and Solvents: Industrial processes may use more efficient catalysts and solvents to optimize yield and reduce by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate salt.
Reduction: The pyrazole ring can undergo reduction to form a variety of derivatives.
Substitution: The fluorophenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and sodium hypochlorite (NaOCl).
Reduction: Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Carboxylate Salts: Oxidation of the carboxylic acid group forms carboxylate salts, which are useful in various applications.
Reduced Derivatives: Reduction of the pyrazole ring can yield amines or other reduced derivatives.
Substituted Derivatives: Electrophilic substitution reactions can produce halogenated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the pyrazole ring provides structural stability. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds: Other compounds with similar structures include 1-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid and 1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide.
Uniqueness: The presence of the methyl group at the 5-position distinguishes this compound from its analogs, providing unique chemical and biological properties.
This comprehensive overview highlights the importance and versatility of 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-5-10(11(15)16)13-14(7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQPYKXTWOTIBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.